N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(6-Acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring dual benzo[d]thiazole moieties linked via a thiophene-carboxamide scaffold. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in oncology and enzyme inhibition.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c1-11(26)22-12-6-7-14-18(10-12)30-21(24-14)25-19(27)16-8-9-17(28-16)20-23-13-4-2-3-5-15(13)29-20/h2-10H,1H3,(H,22,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCJRCKJCJDOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Benzothiazole rings : Contributing to its biological activity.
- Acetamido group : Enhancing solubility and bioactivity.
- Thiophene moiety : Implicated in various pharmacological effects.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, derivatives with similar structures displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as cancer therapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related benzothiazole derivatives were found to exhibit antibacterial, antifungal, and antiprotozoal activities. For example, minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 50 µg/mL against various pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that benzothiazole derivatives may have neuroprotective effects. Compounds similar to this compound have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways and reduction of oxidative stress.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate receptor activities associated with inflammatory responses or neuronal signaling.
Case Studies
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The study found that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design .
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain benzothiazole derivatives reduced neuronal damage in models of ischemia/reperfusion injury, indicating potential for treating neurodegenerative conditions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual benzothiazole-thiophene architecture is distinct from diazenyl-linked derivatives like 4a or thiazolidinone-based Compound 9 .
- Synthesis of analogous compounds often employs coupling reagents (e.g., EDC in Compound 28 ), but yields vary significantly (e.g., 20% in vs. 90% in ), suggesting challenges in optimizing multi-step benzothiazole functionalization.
Physicochemical Properties
Limited data exist for the target compound, but comparisons with analogues highlight trends:
Key Observations :
- The acetamide group in the target compound may improve solubility compared to halogenated derivatives (e.g., Compound 9 ) .
- High molecular weight due to dual benzothiazole groups could reduce bioavailability relative to simpler analogues like Compound 28 .
Key Observations :
- Acetamide derivatives like Compound 28 are understudied in bioactivity assays, highlighting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
